4-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 4-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzylidene derivatives: Compounds with similar structural features.
Pyrazolones: Other members of the pyrazolone class with varying substituents.
Uniqueness
4-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H16N2O2/c1-13-17(12-14-8-10-16(22-2)11-9-14)18(21)20(19-13)15-6-4-3-5-7-15/h3-12H,1-2H3/b17-12+ |
InChI Key |
WGISVRVYQCZWOR-SFQUDFHCSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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